molecular formula C17H19NO2 B5507005 2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5507005
M. Wt: 269.34 g/mol
InChI Key: SISOEWKXTVSHRA-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 2-ethylphenol with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(3-methylphenyl)acetamide
  • 2-(2-ethylphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(2-ethylphenoxy)-N-(3-ethylphenyl)acetamide

Uniqueness

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-14-8-4-5-10-16(14)20-12-17(19)18-15-9-6-7-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISOEWKXTVSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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